molecular formula C4H5NOS B025738 2-Methyl-1,3-thiazol-4-ol CAS No. 101256-98-8

2-Methyl-1,3-thiazol-4-ol

Cat. No. B025738
M. Wt: 115.16 g/mol
InChI Key: SCDXGNCKRFSGRM-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-thiazol-4-ol” is a chemical compound with the molecular formula C4H5NOS . It is a member of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds and have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . A novel synthesis of a related compound, 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one, has been reported, which involves consecutive C–C and C–N bond formation in water . Another study presents the synthesis of several types of thiazole-based heterocyclic scaffolds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety And Hazards

According to the harmonised classification and labelling approved by the European Union, this substance is fatal if inhaled, is toxic if swallowed, is toxic in contact with skin, causes severe skin burns and eye damage, is very toxic to aquatic life, is very toxic to aquatic life with long-lasting effects, causes serious eye damage and may cause an allergic skin reaction .

Future Directions

Thiazoles have gained considerable attention because of their broad applications in different fields . The future direction in the research of thiazoles could involve the design and development of different thiazole derivatives and their biological activities studies . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

properties

IUPAC Name

2-methyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXGNCKRFSGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609584
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazol-4-ol

CAS RN

101256-98-8
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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